molecular formula C19H19FN2O4 B11424622 3-(2,3-dimethoxyphenyl)-N-(4-fluorobenzyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

3-(2,3-dimethoxyphenyl)-N-(4-fluorobenzyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

Cat. No.: B11424622
M. Wt: 358.4 g/mol
InChI Key: ZIIMCVMPXLITNY-UHFFFAOYSA-N
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Description

3-(2,3-Dimethoxyphenyl)-N-(4-fluorobenzyl)-4,5-dihydro-1,2-oxazole-5-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a dimethoxyphenyl group, a fluorobenzyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dimethoxyphenyl)-N-(4-fluorobenzyl)-4,5-dihydro-1,2-oxazole-5-carboxamide typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide. The reaction is usually carried out under acidic or basic conditions, depending on the specific reagents used.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction. This step often involves the use of a dimethoxyphenyl halide and a suitable nucleophile.

    Attachment of the Fluorobenzyl Group: The fluorobenzyl group is typically introduced through a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the oxazole intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the oxazole ring or the carbonyl group, potentially converting them into alcohols or amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halides, nitrates, or sulfonates can be used under appropriate conditions (e.g., acidic or basic environments).

Major Products

    Oxidation: Quinones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, 3-(2,3-dimethoxyphenyl)-N-(4-fluorobenzyl)-4,5-dihydro-1,2-oxazole-5-carboxamide is investigated for its potential biological activities. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial effects.

Medicine

The compound is explored for its potential therapeutic applications. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug development in areas such as oncology, neurology, or infectious diseases.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups.

Mechanism of Action

The mechanism of action of 3-(2,3-dimethoxyphenyl)-N-(4-fluorobenzyl)-4,5-dihydro-1,2-oxazole-5-carboxamide depends on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s effects are mediated through binding interactions, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(2,3-Dimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide: Lacks the fluorobenzyl group, which may alter its biological activity and chemical reactivity.

    N-(4-Fluorobenzyl)-4,5-dihydro-1,2-oxazole-5-carboxamide: Lacks the dimethoxyphenyl group, potentially affecting its interaction with biological targets.

Uniqueness

The presence of both the dimethoxyphenyl and fluorobenzyl groups in 3-(2,3-dimethoxyphenyl)-N-(4-fluorobenzyl)-4,5-dihydro-1,2-oxazole-5-carboxamide imparts unique properties. These groups can influence the compound’s solubility, stability, and binding affinity, making it distinct from similar compounds and potentially more effective in certain applications.

Properties

Molecular Formula

C19H19FN2O4

Molecular Weight

358.4 g/mol

IUPAC Name

3-(2,3-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]-4,5-dihydro-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C19H19FN2O4/c1-24-16-5-3-4-14(18(16)25-2)15-10-17(26-22-15)19(23)21-11-12-6-8-13(20)9-7-12/h3-9,17H,10-11H2,1-2H3,(H,21,23)

InChI Key

ZIIMCVMPXLITNY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C2=NOC(C2)C(=O)NCC3=CC=C(C=C3)F

Origin of Product

United States

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